3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3,6-dichlorotriazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-8-5-4(7)9-10-11(5)2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIMKBRIQGBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(N=NN21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The triazolo[1,5-a]pyrimidine core is constructed via cyclocondensation between chlorinated pyrimidine intermediates and triazole derivatives. For example:
-
5-Amino-2,4,6-trichloropyrimidine reacts with 3-amino-1,2,4-triazole in acetonitrile at 110°C for 24 hours, forming the fused triazolopyrimidine ring. Chlorine atoms at positions 3 and 6 are retained during cyclization.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the pyrimidine’s C4 position by the triazole’s amino group, followed by intramolecular cyclization.
Yield Optimization :
-
Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity (yield: 78–88%).
-
Catalyst : Triethylamine (1 equiv.) neutralizes HCl byproducts, improving efficiency.
Post-Synthesis Chlorination of Hydroxylated Intermediates
Hydroxylation Followed by Halogenation
Triazolopyrimidines with hydroxyl groups at positions 3 and 6 undergo chlorination using phosphorus oxychloride (POCl₃):
-
3,6-Dihydroxy-triazolo[1,5-a]pyrimidine is treated with POCl₃ (4 equiv.) at 80–100°C for 6 hours, yielding 3,6-dichloro derivatives.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6 hours |
| Yield | 85–92% |
| Purity (HPLC) | >98% |
Advantages :
Diazotization and Cyclization of Chlorinated Pyrimidine Amines
Nitration-Reduction Pathway
Step 1 : Nitration of 3,6-dichloropyrimidin-5-amine using fuming HNO₃/H₂SO₄ at 80°C introduces a nitro group at C7.
Step 2 : Catalytic hydrogenation (Pd/C, H₂, 50°C) reduces the nitro group to an amine, forming 3,6-dichloro-triazolo[1,5-a]pyrimidin-7-amine .
Step 3 : Diazotization with NaNO₂/AcOH induces cyclization, yielding the final product.
Critical Parameters :
Microwave-Assisted Synthesis
Rapid Cyclization Under Microwave Irradiation
Enaminonitriles and benzohydrazides react under microwave conditions (150°C, 30 minutes) to form triazolopyrimidines. For 3,6-dichloro derivatives:
Performance Metrics :
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 30 minutes |
| Yield | 70% | 89% |
| Energy Consumption | High | Reduced by 60% |
Limitations :
Comparative Analysis of Methods
Table 1 : Synthesis Routes for 3,6-Dichloro-[1,2,]triazolo[1,5-a]pyrimidine
| Method | Starting Materials | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-2,4,6-trichloropyrimidine | 110°C, 24h, CH₃CN | 78–88% | High |
| POCl₃ Halogenation | 3,6-Dihydroxy-triazolopyrimidine | POCl₃, 80–100°C, 6h | 85–92% | Industrial |
| Diazotization | 3,6-Dichloropyrimidin-5-amine | NaNO₂/AcOH, 0–5°C | 65–70% | Moderate |
| Microwave | Enaminonitriles/Benzohydrazides | 150°C, 30min, MW | 89% | Lab-scale |
Challenges and Optimization Strategies
-
Regioselectivity : Chlorine placement is controlled by steric and electronic effects. Electron-withdrawing groups (e.g., NO₂) direct chlorination to meta positions.
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Byproduct Formation : Over-chlorination is mitigated by stoichiometric POCl₃ (4 equiv.) and tertiary amines (e.g., pyridine).
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted intermediates .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Cyclization and rearrangement: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, amines, and thiols in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:
-
Case Study: Antitumor Activity
A series of derivatives were synthesized and evaluated for their anticancer properties against various human tumor cell lines. The National Cancer Institute's screening revealed promising results with several compounds exhibiting significant cytotoxicity against cancer cells at low concentrations . -
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. The ability to modify the triazole and pyrimidine moieties enhances their interaction with biological targets .
Enzymatic Inhibition
This compound has also been explored for its enzymatic inhibitory properties:
- Case Study: Enzyme Inhibitors
Research indicates that certain derivatives can inhibit specific enzymes related to cancer progression and metastasis. For example, compounds have been identified that target protein kinases involved in signaling pathways critical for tumor growth .
Material Science Applications
The unique photophysical properties of this compound make it suitable for applications in material science:
-
Fluorescent Materials
The compound has been investigated as a potential fluorophore due to its ability to emit light upon excitation. This property is beneficial for developing fluorescent probes used in biological imaging and diagnostics . -
Solid-State Applications
The structural characteristics of this compound allow it to form crystals with notable conformational stability. Such properties can be exploited in the design of solid-state devices and sensors .
Synthesis Techniques
The synthesis of this compound and its derivatives involves several innovative methods:
-
Microwave-Assisted Synthesis
Recent advancements in synthetic techniques include microwave-assisted reactions that provide rapid synthesis with high yields. This method reduces reaction time significantly compared to traditional heating methods . -
Catalyst-Free Reactions
Eco-friendly approaches utilizing catalyst-free conditions have been developed to synthesize triazolo-pyrimidines efficiently. These methods contribute to greener chemistry practices while maintaining high yields of the desired products .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways . This interaction can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidines vary in their triazole ring isomerism ([1,2,3] vs. [1,2,4]), substituent positions, and halogenation patterns. Below is a detailed comparison of 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine with structurally related analogs:
Structural Analogues
Key Differences
Triazole Isomerism :
- The [1,2,3]triazolo core (target compound) differs from [1,2,4]triazolo analogs in ring connectivity, altering electronic properties and steric interactions. For example, [1,2,4]triazolo derivatives like 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine show potent tubulin polymerization inhibition (IC₅₀ ~83 nM) , while [1,2,3]triazolo systems may exhibit distinct target selectivity due to conformational rigidity .
Halogenation Effects :
- Dichloro substitution at positions 3 and 6 (target) vs. 5 and 7 (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine) significantly impacts bioactivity. The latter inhibits tubulin polymerization 2-fold more potently than combretastatin A-4 (CA-4) , suggesting that substituent position modulates binding to the colchicine site.
Fused Ring Systems: Thieno-fused analogs (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine) demonstrate enhanced anticancer activity (IC₅₀ ~0.5 µM against Jurkat cells) compared to non-fused triazolopyrimidines, likely due to improved lipophilicity and π-stacking interactions .
Synthetic Accessibility :
- The target compound may require regioselective chlorination of a [1,2,3]triazolo[1,5-a]pyrimidine precursor using POCl₃, similar to methods for 7-chloro-[1,2,4]triazolo derivatives . In contrast, multi-component reactions (e.g., Biginelli-like cyclization) are preferred for [1,2,4]triazolo analogs .
Research Findings and Data
Anticancer Activity
- Tubulin Inhibition : Chlorinated triazolopyrimidines (e.g., 8q: 4'-fluoroaniline-substituted [1,2,4]triazolo[1,5-a]pyrimidine) inhibit tubulin polymerization at IC₅₀ ~83 nM, comparable to CA-4 . The dichloro substitution in the target compound may enhance this activity by stabilizing ligand-tubulin interactions.
- Cell Cycle Arrest : Derivatives like 8q induce G2/M phase arrest and apoptosis in HeLa cells via mitochondrial pathways .
Antiviral Potential
- Triazolopyrimidines with carboxamide substituents (e.g., compound 20) inhibit influenza virus RNA polymerase PA-PB1 heterodimerization, highlighting the scaffold’s versatility .
Physicochemical Properties
Biological Activity
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, effects on microtubules, and potential as an inhibitor of drug resistance mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, various derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines.
Case Study: Antiproliferative Effects
One study evaluated a series of triazolo[1,5-a]pyrimidine derivatives against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative (designated as H12 ) exhibited remarkable activity with IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells. This was notably more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| H12 | MGC-803 | 9.47 | 5-FU | 12.0 |
| H12 | HCT-116 | 9.58 | 5-FU | 12.0 |
| H12 | MCF-7 | 13.1 | 5-FU | 12.0 |
The mechanism of action involves the inhibition of the ERK signaling pathway, which leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, compound H12 was found to induce apoptosis and cause G2/M phase cell cycle arrest in MGC-803 cells.
Microtubule Stabilization
Another significant aspect of this compound is its role in stabilizing microtubules. Microtubule stabilization is crucial for maintaining cellular structure and function and has therapeutic implications in neurodegenerative diseases.
Research indicates that certain triazolo[1,5-a]pyrimidines stabilize microtubules by interacting with the vinca site on β-tubulin. This interaction contrasts with traditional microtubule-depolymerizing agents like vinblastine . In vitro studies demonstrated that these compounds could increase markers of stable microtubules in various cell lines.
Table 2: Microtubule Stabilizing Activity
| Compound | Cell Line | Effect on Microtubules |
|---|---|---|
| TPD-1 | QBI293 | Increased stability markers (acetylated α-tubulin) |
| TPD-2 | QBI293 | Dose-dependent increase in stable microtubules |
Inhibition of Drug Resistance
The compound also shows promise as an inhibitor of P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer therapy. A derivative known as WS-898 demonstrated high potency as an ABCB1 inhibitor with IC50 values ranging from 3.67 to 5.0 nM across different resistant cell lines . This suggests that triazolo[1,5-a]pyrimidine derivatives could enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors like 3-amino-triazoles with β-oxo-ketones or α,β-unsaturated ketones. For example, Method A (acidic ring closure of 2-hydrazinopyrimidine) and Method B (oxidation of 2-pyrimidylhydrazones) achieve yields of 75–90% under optimized conditions (Table 24, ). Mechanochemical approaches using ball milling and poly-melamine-formaldehyde catalysts can enhance efficiency and reduce solvent use . Key variables include reaction time, temperature (e.g., reflux vs. room temperature), and catalyst loading. Purification via column chromatography or recrystallization ensures high purity.
Q. What are the standard characterization techniques for confirming the structure of this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and aromaticity.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 205.07 for C₆H₂Cl₂N₂S derivatives) .
- X-ray crystallography for unambiguous structural elucidation, particularly for fused-ring systems .
- IR spectroscopy to identify functional groups like C-Cl bonds (600–800 cm⁻¹) .
Q. What biological assays are commonly used to evaluate the antitumor activity of this compound?
- Methodological Answer : In vitro antiproliferative assays against cancer cell lines (e.g., NCI-60 panel) are standard. For example:
- Sulforhodamine B (SRB) assay to measure growth inhibition (GP) at 10⁻⁵ M .
- Docking studies to predict DNA intercalation or enzyme binding (e.g., binding energies of -12.76 to -39.68 kcal/mol for DNA complexes) .
- Flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (G₂/M phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antitumor activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
- Systematic SAR studies : Compare derivatives like 4-substituted indolo-triazolopyrimidines, where antiproliferative activity varies with substituent polarity (e.g., 1eJ vs. 1eL in renal vs. CNS cancer models) .
- Solubility optimization : Low activity in thieno-fused derivatives (GP >80%) may stem from poor solubility; introduce hydrophilic groups (e.g., sulfonyl or oxadiazole moieties) .
- Orthogonal assays : Combine in vitro cytotoxicity with mechanistic studies (e.g., DNA melting assays or enzyme inhibition tests) to confirm mode of action .
Q. What computational methods are effective in predicting the binding modes of 3,6-Dichloro-triazolopyrimidine derivatives with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock, Glide) : Simulate interactions with DNA minor grooves or enzymes (e.g., anthracycline-like binding to topoisomerases) .
- DFT/TDDFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to design fluorophores or charge-transfer complexes .
- MD simulations : Assess stability of DNA intercalation over 50–100 ns trajectories .
Q. How can the core triazolopyrimidine scaffold be modified to enhance selectivity for specific cancer types?
- Methodological Answer :
- Ring fusion : Thieno- or indolo-fused systems (e.g., thieno[3,2-e]triazolo[1,5-a]pyrimidine) improve DNA affinity and selectivity for melanoma (SK-MEL-5) .
- Substituent engineering : Introduce 1,2,4-oxadiazole groups to target parasitic enzymes (e.g., Trypanosoma cruzi) or aryl sulfonamides for HIV-1 inhibition .
- Bioisosteric replacement : Replace chlorine with bromine or methyl groups to modulate steric effects and metabolic stability .
Q. What experimental strategies can elucidate the mechanism of action when traditional DNA-intercalation models are insufficient?
- Methodological Answer :
- Enzyme inhibition assays : Test against lactate dehydrogenase (LDH) or β-secretase (BACE1) to identify non-DNA targets .
- Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress) post-treatment .
- Chemical proteomics : Employ photoaffinity labeling to map protein targets in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
